![molecular formula C24H28N4O3 B1258896 DGAT-1 inhibitor 2 CAS No. 942999-61-3](/img/structure/B1258896.png)
DGAT-1 inhibitor 2
Übersicht
Beschreibung
DGAT-1 inhibitor 2 is a potent inhibitor of DGAT-1, an enzyme that plays a crucial role in triglyceride biosynthetic pathways . This makes it an attractive therapeutic target for obesity . DGAT-1 inhibitor 2 is primarily used for Protease Inhibitors applications . It is also considered an anti-obesity agent .
Molecular Structure Analysis
DGAT-1 inhibitor 2 has a molecular weight of 420.50 . Its empirical formula is C24H28N4O3 . The 3D chemical structures of DGAT-1 inhibitors have been carefully analyzed by established 3D-QSAR models .Chemical Reactions Analysis
DGAT-1 inhibitor 2 acts on the acyl-CoA binding site of DGAT-1 and inhibits DGAT1-mediated triacylglycerol formation in cells . It’s also known that DGAT1 plays a crucial role in triglyceride biosynthetic pathways .Physical And Chemical Properties Analysis
DGAT-1 inhibitor 2 is a solid substance with a light yellow color . It has a solubility of 25 mg/mL in DMSO . It’s recommended to store the powder at -20°C for up to 3 years .Wissenschaftliche Forschungsanwendungen
Discovery and Characterization
DGAT-1 (Acyl-CoA:diacylglycerol acyltransferase-1) plays a crucial role in the biosynthesis of triglycerides. Studies have shown that DGAT-1 knockout mice are resistant to diet-induced obesity and exhibit increased insulin sensitivity. This highlights DGAT-1 as a potential target for obesity and type II diabetes treatment. The discovery of PF-04620110, a potent and selective DGAT-1 inhibitor, demonstrates in vivo DGAT-1 inhibition through the reduction of plasma triglyceride levels in rodents. This inhibitor has been advanced to human clinical studies due to its pharmacological profile (Dow et al., 2011).
Pharmacophore Elements
Further research into DGAT-1 inhibitors led to the identification of compounds with improved permeability, which could potentially enhance distribution and efficacy. For example, replacing the acid moiety in a known DGAT-1 inhibitor with an oxadiazole led to improved passive permeability without compromising the pharmacodynamic profile (Dow et al., 2013).
Potential for Treating Metabolic Disorders
The use of DGAT-1 inhibitors as anti-obesity and anti-diabetic agents has gained significant attention. Since 2008, advancements in understanding DGAT-1's role in diabetes and obesity have been made, with preclinical models suggesting that these inhibitors could be effective in treating these conditions. The leading compound, LCQ-908, has entered phase II clinical trials (Birch et al., 2010).
Eigenschaften
IUPAC Name |
2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-22(2)19(28-18-20(25)26-14-27-21(18)31-22)15-3-5-16(6-4-15)24-10-7-23(8-11-24,9-12-24)13-17(29)30/h3-6,14H,7-13H2,1-2H3,(H,29,30)(H2,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPKUACRBMPJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583287 | |
Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DGAT-1 inhibitor 2 | |
CAS RN |
942999-61-3 | |
Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.